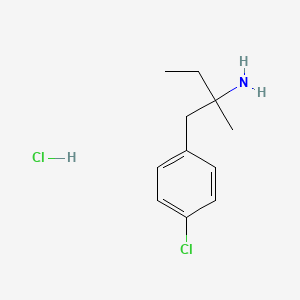
3-Isopropyl-4-(methoxymethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of an isopropyl group and a methoxymethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-(methoxymethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Isopropylation: The protected intermediate undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group.
Deprotection: Finally, the methoxymethoxy protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Isopropyl-4-carboxybenzoic acid.
Reduction: 3-Isopropyl-4-(methoxymethoxy)benzyl alcohol.
Substitution: 3-Isopropyl-4-(substituted methoxy)benzoic acid derivatives.
Scientific Research Applications
3-Isopropyl-4-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Isopropylbenzoic acid: Lacks the methoxymethoxy group, making it less versatile in chemical reactions.
4-Methoxymethylbenzoic acid: Lacks the isopropyl group, affecting its physical and chemical properties.
3-Isopropyl-4-methoxybenzoic acid: Similar structure but without the methoxymethoxy group, leading to different reactivity and applications.
Uniqueness: 3-Isopropyl-4-(methoxymethoxy)benzoic acid is unique due to the presence of both the isopropyl and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(methoxymethoxy)-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
IDOUIYUSSYAORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


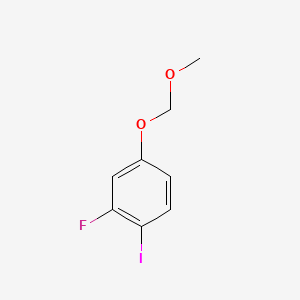
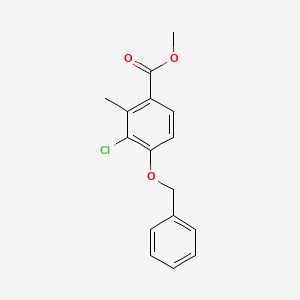
![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)

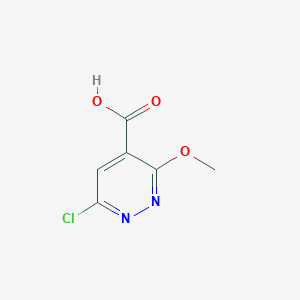
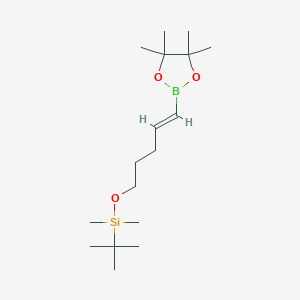
![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
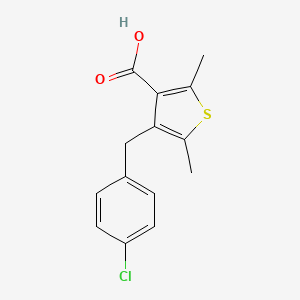
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)

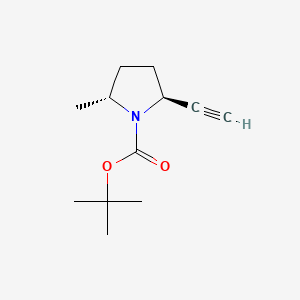
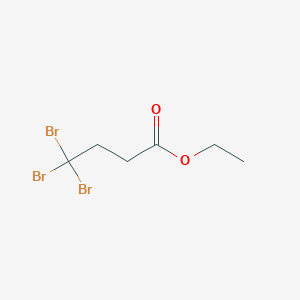
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
